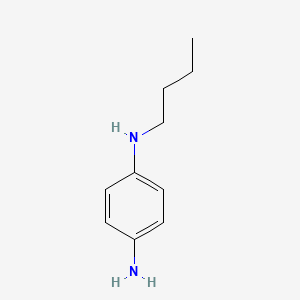

N-Butylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

94108-14-2 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-N-butylbenzene-1,4-diamine |

InChI |

InChI=1S/C10H16N2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |

InChI Key |

PPPNUSFRWJVHQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Butylbenzene 1,4 Diamine

Established Synthetic Routes to N-Butylbenzene-1,4-diamine

Traditional methods for synthesizing N-substituted aromatic diamines like this compound often rely on well-established organic reactions. These routes are characterized by their procedural steps and the types of chemical transformations employed.

Amination Reactions in Diamine Synthesis

Amination reactions are a fundamental approach to forming carbon-nitrogen bonds. In the context of this compound synthesis, this can involve the direct alkylation of a pre-existing diamine or the amination of a suitable benzene (B151609) derivative.

One common strategy is the N-alkylation of p-phenylenediamine (B122844) . This involves reacting p-phenylenediamine with a butylating agent, such as an butyl halide (e.g., n-butyl bromide). The reaction typically proceeds via nucleophilic substitution, where the amino group of the diamine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com However, controlling the degree of alkylation to favor the mono-N-butylated product over the di-N-butylated or unreacted starting material can be a challenge. masterorganicchemistry.com

Another approach is the reductive amination of a carbonyl compound with p-phenylenediamine. For instance, reacting p-phenylenediamine with butanal would initially form an imine (a Schiff base), which is then reduced to the corresponding secondary amine. organicchemistrytutor.com This method offers good control over the formation of the desired N-alkylated product. masterorganicchemistry.com The general mechanism involves the initial formation of a carbinolamine, followed by dehydration to the imine, and subsequent reduction. organicchemistrytutor.com

The direct amination of functionalized benzene rings is also a viable route. For example, a process for producing 1,4-phenylenediamine from 1,4-dihydroxybenzene using an aminating agent in the presence of a catalyst has been described. google.com While not directly producing the N-butyl derivative, this highlights the potential for amination of substituted benzenes to form the core diamine structure, which could then be subsequently alkylated.

| Starting Materials | Reagents | Reaction Type | Key Features |

| p-Phenylenediamine, Butyl Halide | Base | N-Alkylation | Potential for over-alkylation. masterorganicchemistry.com |

| p-Phenylenediamine, Butanal | Reducing Agent (e.g., NaBH3CN) | Reductive Amination | Good selectivity for mono-alkylation. masterorganicchemistry.comorganicchemistrytutor.com |

| 1,4-Dihydroxybenzene | Aminating Agent, Catalyst | Direct Amination | Forms the p-phenylenediamine core. google.com |

Reductive Synthesis Approaches for Aromatic Diamines

Reductive methods are widely employed in the synthesis of aromatic amines, often starting from nitroaromatic compounds.

A key strategy for synthesizing N-butyl-p-phenylenediamine is the reduction of N-butyl-4-nitroaniline . This precursor can be prepared by the nucleophilic aromatic substitution of a nitro-activated halobenzene (e.g., 1-fluoro-4-nitrobenzene) with n-butylamine. The subsequent reduction of the nitro group to an amino group yields the target diamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd/C or Pt/C) or chemical reducing agents like tin(II) chloride in hydrochloric acid. google.com

Another related method involves the reductive alkylation of p-nitroaniline . In this one-pot procedure, p-nitroaniline is reacted with a butylating agent (like butanone) and hydrogen gas in the presence of a catalyst. google.com This process simultaneously alkylates the amino group and reduces the nitro group. For example, the synthesis of N,N'-di-sec-butyl-p-phenylenediamine has been achieved by reacting p-nitroaniline with butanone and hydrogen over a Pt/C catalyst. google.com

Catalytic hydrogenation is a cornerstone of this approach. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, the synthesis of N,N'-di-sec-butyl-p-phenylenediamine from p-phenylenediamine and butanone utilized a Cu-Cr catalyst at elevated temperature and pressure. sincerechemical.com

| Precursor | Reagents | Reaction Type | Product |

| N-butyl-4-nitroaniline | H₂, Metal Catalyst (e.g., Pd/C) | Catalytic Hydrogenation | This compound |

| p-Nitroaniline, Butanone | H₂, Pt/C Catalyst | Reductive Alkylation | N,N'-di-sec-butyl-p-phenylenediamine google.com |

| p-Phenylenediamine, Butanone | H₂, Cu-Cr Catalyst | Reductive Alkylation | N,N'-di-sec-butyl-p-phenylenediamine sincerechemical.com |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.

The synthesis of this compound can be approached through the reaction of a halo-nitrobenzene with n-butylamine. For example, reacting 1-fluoro-4-nitrobenzene (B44160) with n-butylamine would yield N-butyl-4-nitroaniline. The nitro group in the para position is a strong activating group, facilitating the nucleophilic attack by the amine. The resulting intermediate, N-butyl-4-nitroaniline, can then be reduced to this compound as described in the reductive synthesis section. justia.com

An improved synthesis of N,N-disubstituted-p-phenylenediamines highlights the sensitivity of the final products to oxygen, necessitating that manipulations be carried out under an inert atmosphere. wipo.int This method involves the preparation of a nitroso intermediate from a di-n-butylaniline, which is then reduced. justia.com

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has explored advanced techniques for the synthesis of this compound and its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and sometimes, different product selectivity compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not prevalent in the initial search, the principles of MAOS are applicable to the established synthetic routes. For instance, the N-alkylation of p-phenylenediamine or the SNAr reaction to form the N-butyl-4-nitroaniline precursor could potentially be accelerated under microwave conditions.

Organometallic Reagent Application in Diamine Functionalization

Organometallic chemistry offers sophisticated methods for forming carbon-nitrogen bonds, often with high selectivity and under mild conditions.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for forming C-N bonds. This reaction could be applied to synthesize this compound by coupling p-phenylenediamine with a butyl halide or by coupling a protected p-haloaniline with n-butylamine, followed by deprotection. These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand.

Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. unica.it In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. unica.it This method is atom-economical and environmentally benign as the only byproduct is water. unica.it Iridium complexes have also been utilized for similar N-alkylation reactions. acs.org

| Technique | Catalyst/Reagents | Reaction Type | Advantages |

| Microwave-Assisted Synthesis | N/A | Various (e.g., N-Alkylation) | Reduced reaction times, potentially higher yields. |

| Buchwald-Hartwig Amination | Palladium Catalyst, Phosphine Ligand | Cross-Coupling | High selectivity, mild conditions. |

| Borrowing Hydrogen | Ruthenium or Iridium Catalysts | N-Alkylation with Alcohols | Atom-economical, environmentally friendly. unica.it |

Enzyme-Mediated Synthesis of Aromatic Amines

The use of biocatalysts in chemical synthesis represents a significant advancement towards greener and more selective industrial processes. acs.org For the synthesis of aromatic amines such as this compound, several classes of enzymes offer potential pathways, primarily through C-N bond formation or the reduction of nitrogen-containing functional groups. These enzymatic reactions are prized for their high stereoselectivity and ability to proceed under mild conditions, often at room temperature and atmospheric pressure, which avoids the need for harsh reagents or protective groups. researchgate.net

Key enzyme families relevant to aromatic amine synthesis include:

Imine Reductases (IREDs) and Reductive Aminases (RedAms) : These NADPH-dependent enzymes are capable of catalyzing the asymmetric synthesis of secondary and tertiary amines. acs.org A potential pathway for this compound could involve the reductive amination of a suitable ketone precursor. Reductive aminases are particularly noteworthy as they can catalyze both the formation of an imine intermediate and its subsequent reduction to the amine in a single pot. acs.org

Laccases : These copper-containing oxidoreductases can mediate the oxidation of substituted anilines, leading to the formation of various coupled products. mdpi.com While often associated with polymerization or dye synthesis, laccase-mediated reactions can be directed to produce specific heterocyclic compounds through controlled radical-cationic oxidation processes. researchgate.netmdpi.com The feasibility of using laccases for targeted diamine synthesis would depend on controlling the oxidative coupling to prevent polymerization. core.ac.uk

Transaminases (TAs) : These enzymes are a major route for synthesizing primary amines through the amination of ketones, a process that has garnered significant academic and industrial interest. acs.org

The application of these biocatalytic strategies provides access to a broad range of amines, leveraging mild, environmentally friendly reaction conditions that stand in contrast to many traditional chemical methods. acs.orgresearchgate.net

Table 1: Enzyme Classes for Potential Aromatic Amine Synthesis

| Enzyme Class | Reaction Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive Amination | High enantioselectivity, access to secondary/tertiary amines. acs.org | Synthesis from a corresponding butyl-substituted keto-aniline. |

| Laccases | Oxidative Coupling | Uses molecular oxygen as an oxidant, no toxic catalysts needed. mdpi.com | Controlled dimerization or functionalization of a butyl-aniline precursor. |

Optimization of Reaction Conditions for this compound Synthesis

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of complex organic molecules, including aromatic diamines. The solvent not only facilitates the dissolution of reactants but can also significantly influence reaction pathways and kinetics. In the synthesis of covalent organic frameworks (COFs) from amine precursors, for instance, the ratio of solvents like mesitylene (B46885) and 1,4-dioxane (B91453) was found to have a profound effect on the crystallinity and morphology of the product. rsc.org

For syntheses involving aromatic amines, a range of solvents may be employed, and their effects can be summarized as follows:

Aprotic Polar Solvents (e.g., DMSO, DMF, CH₃CN) : These solvents are often used for nucleophilic substitution reactions. In one study, a reaction yielded a product in dimethyl sulfoxide (B87167) (DMSO) at 70 °C. acs.org However, comparisons between DMF and CH₃CN in another synthesis showed very low yields (<5%), indicating that solvent choice is highly specific to the reaction mechanism. hbni.ac.in

Non-polar Aromatic Solvents (e.g., Toluene, Mesitylene) : These are common in reactions where reactants are less polar. N¹,N⁴-disec-butylbenzene-1,4-diamine, a related compound, shows good solubility in toluene. solubilityofthings.com

Ethers (e.g., 1,4-Dioxane) : Often used in mixed-solvent systems, ethers can help to control solubility and reaction rates. rsc.org

The optimal solvent system must be determined empirically for the specific synthetic route to this compound, balancing reactant solubility with the desired reaction selectivity to minimize byproduct formation.

Table 2: General Solvent Effects in Aromatic Amine Synthesis

| Solvent Type | Examples | General Application & Influence |

|---|---|---|

| Aprotic Polar | DMSO, DMF, Acetonitrile (B52724) (CH₃CN) | Often used for nucleophilic reactions; can significantly affect reaction rates and product yields. acs.orghbni.ac.in |

| Non-polar | Toluene, Hexane, Mesitylene | Suitable for less polar reactants and certain catalytic cycles; affects solubility and product morphology. rsc.orgsolubilityofthings.com |

| Ethers | 1,4-Dioxane, Diethyl Ether | Frequently used as a co-solvent to modulate solubility and reaction conditions. rsc.org |

Temperature and Pressure Influence on Diamine Formation

Temperature and pressure are fundamental thermodynamic parameters that control reaction kinetics and equilibria. For many synthetic procedures involving aromatic amines, elevated temperatures are required to overcome activation energy barriers. For example, the synthesis of certain polyimide-based COFs requires temperatures of 120 °C, with some preparations occurring at even higher temperatures of 200–250 °C. rsc.org Another synthesis of a complex aniline (B41778) derivative was conducted by heating a solution at 70 °C for 10 hours. acs.org

Conversely, some modern synthetic methods are designed to operate at ambient temperature to improve selectivity and energy efficiency. rsc.org

Solvothermal synthesis is a specific technique where reactions are carried out in a sealed vessel at temperatures above the boiling point of the solvent, leading to autogenous pressure. This method is widely used for preparing advanced materials from amine precursors and can be crucial for achieving high crystallinity and specific product morphologies. rsc.org The precise control of temperature is critical, as excessive heat can lead to decomposition or the formation of unwanted side-products.

Reaction Time and Stirring Dynamics

The duration of a chemical reaction is a key variable that must be optimized to maximize product yield while minimizing the formation of impurities from side reactions or product degradation. Monitoring the reaction progress over time, often using techniques like High-Performance Liquid Chromatography (HPLC), is essential. scispace.com Reaction times for related amine syntheses can vary widely, from a few hours to several days. For instance, some syntheses are complete after 10-15 hours, while others may require 48 to 72 hours to achieve the desired conversion. acs.orgnih.gov

Stirring dynamics are particularly important in heterogeneous reaction mixtures to ensure efficient mass transfer between phases. In the preparation of a nanostructured iron catalyst on a cellulose (B213188) support, a heterogeneous mixture was stirred at 450 rpm for 15 hours to ensure uniform deposition. nih.gov Inadequate stirring can lead to localized concentration gradients, resulting in lower yields and inconsistent product quality.

Table 3: Typical Reaction Parameter Ranges in Amine Synthesis

| Parameter | Typical Range | Influence on Synthesis |

|---|---|---|

| Temperature | Ambient to 250 °C | Affects reaction rate and selectivity; high temperatures can cause degradation. rsc.org |

| Pressure | Atmospheric to Autogenous (Solvothermal) | Key factor in solvothermal methods; influences solvent properties and reaction pathways. rsc.org |

| Reaction Time | 1 hour to 72 hours | Optimized to maximize yield and prevent byproduct formation; requires careful monitoring. researchgate.netnih.gov |

Scalability Considerations in Diamine Synthesis Research

The transition from a laboratory-scale procedure (milligram to gram) to large-scale industrial production (kilogram) is a significant challenge in chemical synthesis. A reaction that is successful in a lab setting may not be viable on a larger scale without substantial modification. Key considerations include cost of reagents, catalyst robustness and reusability, and process safety.

A notable example of a successful scale-up is the deuteration of anilines using a nanostructured iron catalyst. This process was scaled to produce over a kilogram of the desired product, demonstrating the feasibility of large-scale production when using a robust and reusable catalyst. nih.gov The development of methodologies for large-scale synthesis requires technologies that are reliable and robust. nih.gov

In the context of electrosynthesis, scaling up presents unique challenges. A procedure optimized on a 1 mmol scale may require re-optimization of parameters like current density when translated to a smaller or larger scale to minimize side-product formation. scispace.com The development of standardized reactors for high-throughput experimentation helps accelerate this optimization process, enabling the rapid generation of compound libraries and facilitating the move to larger scales. scispace.com Therefore, any synthetic route developed for this compound must be designed with future scalability in mind, favoring cost-effective starting materials and energy-efficient conditions.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N¹,N⁴-disec-butylbenzene-1,4-diamine |

| Acetonitrile |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| 1,4-Dioxane |

| Mesitylene |

| Toluene |

| n-Butanol |

Chemical Reactivity and Mechanistic Elucidation of N Butylbenzene 1,4 Diamine

Fundamental Reactivity Profiles of Aromatic Amine Functional Groups

The reactivity of N-Butylbenzene-1,4-diamine is centered around the lone pairs of electrons on its two nitrogen atoms. The primary amine (-NH₂) and the secondary N-butylamine (-NHC₄H₉) groups are both nucleophilic and basic, though their reactivity can differ due to steric and electronic effects. The butyl group introduces some steric hindrance to the secondary amine and also has a slight electron-donating inductive effect.

Acylation Reactions of this compound

Aromatic amines like this compound readily undergo acylation with reagents such as acid chlorides or anhydrides to form amides. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. Given the two amine groups of differing reactivity, selective acylation can be a challenge. Generally, the primary amine is more sterically accessible and may react preferentially under controlled conditions. However, di-acylation is also possible, particularly with an excess of the acylating agent. The study of monoacylation of symmetrical diamines has shown that reaction conditions can be optimized to favor the formation of the mono-acylated product. researchgate.net

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product | Conditions |

|---|

Alkylation Reactions of this compound

The amine groups of this compound can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via nucleophilic substitution. Similar to acylation, the relative reactivity of the primary versus the secondary amine dictates the product distribution. N-alkylation of anilines using alcohols has been explored as an efficient method to synthesize secondary and tertiary amines. researchgate.net Reductive alkylation, which involves reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is another common method. For instance, the synthesis of related N,N'-di-sec-butyl-p-phenylenediamine can be achieved through the reductive alkylation of p-phenylenediamine (B122844) with butanone. nih.govsincerechemical.com This suggests that the primary amine of this compound could be further alkylated using a similar approach.

It is also possible for alkylation to occur on the benzene (B151609) ring itself, a reaction known as ring alkylation. This typically requires a catalyst, such as an alkyl aluminum halide, and involves reacting the diamine with an olefin at elevated temperatures and pressures. google.comwipo.int

Coupling Reactions Involving this compound

The aromatic amine functionality allows this compound to participate in various coupling reactions. One of the most significant is oxidative coupling. In the presence of oxidizing agents, p-phenylenediamines can couple to form dimers, oligomers, or polymers. bohrium.comresearchgate.net The specific structure of the resulting products is highly dependent on the reaction conditions, including the oxidant used and the pH of the medium. bohrium.com These reactions are fundamental to the formation of polymeric materials with interesting electronic properties and are also relevant to the mechanism of antioxidant action.

Another important class of coupling reactions is diazotization, where the primary amine group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can subsequently undergo a variety of reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Core

The amine and N-butylamine groups are strong activating groups for electrophilic aromatic substitution (EAS). wikipedia.org They donate electron density to the benzene ring through resonance, increasing its nucleophilicity. This makes the ring highly reactive towards electrophiles. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the existing amine groups. In this compound, the positions ortho to the two amine groups are the only available sites for substitution.

Common EAS reactions include halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄). masterorganicchemistry.comyoutube.com Due to the high activation of the ring by the two amine groups, these reactions often proceed under milder conditions than those required for benzene itself.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent Groups | Activating/Deactivating | Directing Effect | Predicted Substitution Sites on this compound |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | Positions 2, 3, 5, 6 |

Carbocationic Intermediate Formation and Reactivity

The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the aromatic ring attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

For this compound, attack at the ortho position to one of the amine groups results in a carbocation where the positive charge can be delocalized onto the nitrogen atom of the adjacent amine group. This provides significant resonance stabilization, making the formation of this intermediate particularly favorable. The second step of the mechanism is the rapid loss of a proton from the site of attack, which restores the aromaticity of the ring and yields the final substituted product. masterorganicchemistry.comlibretexts.org

Radical Chemistry and Antioxidant Mechanisms of this compound

Substituted p-phenylenediamines are widely recognized for their antioxidant properties, which are rooted in their radical chemistry. wikipedia.orgnih.gov They function as radical scavengers, protecting materials like rubber and oils from degradation by oxidative processes. wikipedia.orgmintchem.com

The antioxidant mechanism involves the donation of a hydrogen atom from one of the N-H bonds to a reactive radical (e.g., a peroxy radical, ROO•), thereby neutralizing it. This process generates a stabilized aminyl radical.

R-NH-Ar-NH₂ + ROO• → R-N•-Ar-NH₂ + ROOH

This newly formed radical is stabilized by resonance, with the unpaired electron being delocalized over the aromatic ring and the second nitrogen atom. This stability prevents the aminyl radical from initiating new oxidation chains. It can further react with another radical, effectively terminating the oxidation process. The presence of two amine groups allows for the sequential donation of two hydrogen atoms, enhancing the antioxidant capacity of the molecule. The specific N-alkyl and N'-aryl or alkyl substituents on the p-phenylenediamine core can influence the antioxidant activity by modifying the stability of the intermediate radicals. researchgate.net

Radical-Trapping Antioxidant (RTA) Capabilities

N-substituted p-phenylenediamines are a significant class of industrial antioxidants, widely utilized to protect materials such as rubber, plastics, and oils from degradation. wikipedia.orgresearchgate.net Their primary role as radical-trapping antioxidants (RTAs) involves the donation of a hydrogen atom to chain-propagating radicals, such as peroxyl radicals (ROO•), which are key intermediates in autoxidation processes. This action interrupts the degradation cycle.

The antioxidant activity of these compounds is attributed to the relative weakness of the N-H bond in the amine groups, which allows for the facile donation of a hydrogen atom to a radical species. This process results in the formation of a more stable, resonance-stabilized aminyl radical from the antioxidant molecule, which is less reactive and less likely to propagate the oxidation chain.

While direct studies on this compound are limited in publicly available literature, the principles of RTA for the broader class of N-substituted p-phenylenediamines are well-established. For instance, related compounds like N,N'-diphenyl-p-phenylenediamine (DPPD) are known to function as efficient antioxidants through this hydrogen atom transfer mechanism. mdpi.com

Inhibition Mechanisms of Autoxidation Processes

The autoxidation of organic materials is a free-radical chain reaction that typically involves three stages: initiation, propagation, and termination. N-substituted p-phenylenediamines, such as this compound, primarily inhibit autoxidation by interfering with the propagation stage.

The general mechanism of inhibition can be described by the following reactions:

Initiation: Formation of initial radicals (R•) from the organic material (RH) due to factors like heat, light, or the presence of initiators.

RH → R• + H•

Propagation: The initial radical reacts with oxygen to form a peroxyl radical (ROO•), which then abstracts a hydrogen atom from another molecule of the organic material, creating a hydroperoxide (ROOH) and a new radical (R•). This creates a self-sustaining cycle.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Inhibition by this compound (ArNHR'): The antioxidant (ArNHR') donates a hydrogen atom to the peroxyl radical, breaking the propagation cycle.

ROO• + ArNHR' → ROOH + ArNR'•

The resulting aminyl radical (ArNR'•) is stabilized by resonance and is generally not reactive enough to abstract a hydrogen atom from the organic material, thus effectively halting the chain reaction.

Formation and Reactivity of Nitroxide Species from Aromatic Amines

Further reactions of the aminyl radical can lead to the formation of other species, including nitroxide radicals. While the formation of nitroxide radicals from some aromatic amines is a known pathway, studies on several N,N'-substituted p-phenylenediamines have shown that when reacting with peroxyl radicals (RO₂•), the concentration of resulting nitroxide radicals is very low. researchgate.net However, a high concentration of nitroxide radicals can be achieved using stronger oxidizing agents like 3-chloroperbenzoic acid. researchgate.net

The formation of nitroxide radicals from secondary aromatic amines can proceed through the oxidation of the initial aminyl radical. These nitroxide radicals can also participate in antioxidant cycles. For instance, they can react with other radicals in termination reactions. The stability of these nitroxide species can vary significantly depending on the substituents on the aromatic ring and the nitrogen atom. Some nitroxides are highly stable radicals.

Kinetic Studies of this compound Reactions

Determination of Apparent Rate Constants

The rate of reaction of an antioxidant with free radicals is a critical parameter in determining its effectiveness. For related p-phenylenediamine compounds, these rate constants have been determined under various conditions. For example, the dark oxidation of 6PPD at pH 7 and 19 °C was found to have a rate constant of 4.5 × 10⁻⁵ s⁻¹. ethz.ch The rate of these degradation reactions is highly dependent on factors such as pH, temperature, and oxygen concentration. ethz.chnih.gov

Below is a table of dark oxidation rate constants for related p-phenylenediamine compounds at 19°C, illustrating the influence of structure and pH on reactivity.

| Compound | pH | Rate Constant (s⁻¹) |

| 6PPD | 5 | 0.42 × 10⁻⁵ |

| 6PPD | 7 | 4.5 × 10⁻⁵ |

| IPPD | 7 | 2.9 × 10⁻⁵ |

Data sourced from a study on the aquatic thermal and photochemical reactivity of 6PPD and IPPD. ethz.ch

Activation Energy Calculation and Arrhenius Analysis

The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). This is a crucial parameter for understanding the energy barrier of the reaction.

For the dark degradation of 6PPD at pH 7, an Eyring plot was used to determine the activation parameters. nih.gov The enthalpy of activation (ΔH‡) was found to be 50.9 (±1.9) kJ mol⁻¹, and the entropy of activation (ΔS‡) was -94.4 (±6.0) J K⁻¹ mol⁻¹. nih.gov These values provide insight into the transition state of the reaction and can be related to the Arrhenius activation energy.

Arrhenius Parameters for the Reaction of tert-Butylperoxy Radicals with Aromatic Amines

While specific Arrhenius parameters for this compound are not available, studies on the reaction of tert-butylperoxy radicals with various aromatic amines have been conducted. For many of these reactions, the pre-exponential factors are in the range of 10⁴-10⁵ M⁻¹s⁻¹ and activation energies are between 0.5 and 1.0 kcal/mol. cdnsciencepub.com

Pseudo-First Order Kinetic Regimes

In kinetic studies of antioxidant activity, conditions can often be set up to follow pseudo-first-order kinetics. This is typically achieved by having one reactant, such as the radical species or oxygen, in large excess compared to the antioxidant. Under these conditions, the concentration of the excess reactant can be considered constant, and the reaction rate will appear to be dependent only on the concentration of the antioxidant.

For instance, a study on the dark degradation of 6PPD at pH 7 demonstrated a linear relationship between the degradation rate constant and the concentration of O₂. ethz.chnih.gov This suggests that under conditions of constant oxygen concentration, the degradation would follow pseudo-first-order kinetics with respect to the 6PPD concentration. This experimental design simplifies the determination of the rate constant for the antioxidant's consumption.

Influence of Reaction Parameters on Rate of Reaction

The rate of chemical reactions involving this compound, a mono-N-substituted p-phenylenediamine, is significantly influenced by several key reaction parameters. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of N-substituted p-phenylenediamines and aromatic amines provides a strong basis for understanding the factors that control its transformation rates. These parameters primarily include temperature, pH, and the concentration of reactants and catalysts.

Temperature: In line with general chemical kinetics principles, an increase in temperature typically leads to a higher reaction rate for transformations involving this compound. For instance, in the oxidation of aniline (B41778) derivatives, higher temperatures accelerate the rate of reaction. researchgate.net This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions, thereby increasing the likelihood of a successful reaction. For analogous compounds like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), temperature has been shown to play a significant role in its dark oxidation reactions. nih.gov

pH: The pH of the reaction medium is a critical parameter, particularly in aqueous environments. The amino groups of this compound can be protonated or deprotonated depending on the pH, which alters the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms. For many reactions involving p-phenylenediamines, the rate is pH-dependent. For example, the oxidative condensation of N,N-dialkyl-p-phenylenediamines with benzoylacetanilides in aqueous alkaline solutions shows a rate proportional to the concentration of the p-benzoquinone di-imine, which is influenced by pH. rsc.org The stability of radical cations, which are key intermediates in the oxidation of p-phenylenediamines, is also pH-dependent, with maximum stability often observed in a pH range of 3.5 to 6. core.ac.uk

Concentration of Reactants and Oxidants: The rate of reaction is generally dependent on the concentration of the reacting species. For instance, in oxidation reactions, the concentration of the oxidizing agent (e.g., oxygen, peroxides, ozone) will directly impact the rate of transformation of this compound. Studies on related p-phenylenediamines have demonstrated that oxygen concentration is a significant factor in their degradation rates. nih.gov Similarly, in catalyzed reactions, the concentration of the catalyst will influence the reaction velocity.

Catalysts: The presence of a catalyst can dramatically alter the rate of reaction. For N-alkylation of amines, palladium-based catalysts have been shown to be effective. nih.gov In the context of oxidation, metal ions can catalyze the oxidation of N-substituted p-phenylenediamines. core.ac.uk For example, the oxidation of aromatic amines can be catalyzed by systems such as Co(II)/peracetic acid. oup.com The choice of catalyst can also influence the selectivity of the reaction, favoring the formation of specific products.

The following interactive table summarizes the expected influence of various parameters on the reaction rate of this compound, based on data from analogous compounds.

| Parameter | Influence on Reaction Rate | Rationale/Example from Analogous Compounds |

|---|---|---|

| Temperature | Increase | Higher kinetic energy leads to more effective collisions. Observed in aniline methylation where conversion increases with temperature. researchgate.net |

| pH | Variable (often optimal range) | Affects the protonation state of amine groups and the stability of intermediates like radical cations. core.ac.uk |

| Reactant Concentration | Increase | Higher concentration leads to more frequent molecular collisions. |

| Oxidant Concentration | Increase | Crucial for oxidation reactions; higher oxygen levels accelerate the degradation of similar p-phenylenediamines. nih.gov |

| Catalyst Presence | Increase | Provides an alternative reaction pathway with lower activation energy. Metal complexes and palladium catalysts are effective for reactions of aromatic amines. nih.govcore.ac.uk |

Mechanistic Analysis of this compound Transformations

The mechanistic analysis of chemical transformations involving this compound is crucial for understanding product formation, optimizing reaction conditions, and predicting potential reaction pathways. Due to the limited direct research on this specific compound, the mechanistic discussion is largely inferred from studies on analogous N-substituted p-phenylenediamines and aromatic amines.

Reaction Path Analysis

Reaction path analysis for this compound would likely focus on its most probable transformations, such as oxidation, which is a common fate for this class of compounds.

Oxidation Pathway: The oxidation of p-phenylenediamines typically proceeds through a series of one-electron transfer steps.

Formation of a Radical Cation: The initial step in the oxidation of this compound is the removal of one electron from one of the nitrogen atoms to form a radical cation, often referred to as a semiquinone radical. researchgate.net The stability of this radical cation is a key factor in the subsequent reaction steps.

Formation of Quinone-diimine: Further oxidation of the radical cation leads to the formation of a quinone-diimine species. This is a common intermediate in the oxidation of p-phenylenediamines. core.ac.uk

Hydrolysis and Further Reactions: The quinone-diimine intermediate can be susceptible to hydrolysis, which can lead to the formation of quinone-monoimines and subsequently p-benzoquinone. Additionally, these reactive intermediates can undergo polymerization or coupling reactions, leading to the formation of colored products, sometimes referred to as "aniline black" in the case of aniline oxidation. researchgate.net

A plausible reaction pathway for the oxidation of this compound is outlined below:

Step 1: this compound + Oxidant → [this compound]•+ (Radical Cation)

Step 2: [this compound]•+ → N-Butyl-p-benzoquinone-diimine + H+ + e-

Step 3: N-Butyl-p-benzoquinone-diimine + H2O → N-Butyl-p-benzoquinone-monoimine + NH3

Step 4: N-Butyl-p-benzoquinone-monoimine + H2O → p-Benzoquinone + Butylamine

The following table provides a summary of potential intermediates and products in the transformation of this compound.

| Reaction Step | Key Intermediates/Products | Significance |

|---|---|---|

| Initial Oxidation | Radical Cation | Key reactive intermediate determining subsequent pathways. researchgate.net |

| Second Oxidation | Quinone-diimine | Highly reactive species, precursor to hydrolysis and polymerization products. core.ac.uk |

| Hydrolysis | Quinone-monoimine, p-Benzoquinone | Leads to the breakdown of the diamine structure. |

| Polymerization/Coupling | Oligomers/Polymers | Can lead to the formation of complex, often colored, byproducts. researchgate.net |

Sensitivity Analysis of Reaction Systems

Sensitivity analysis is a powerful tool used to determine how the uncertainty in the output of a model can be attributed to different sources of uncertainty in its inputs. elte.hu In the context of the chemical kinetics of this compound, sensitivity analysis would identify which reaction rate constants have the most significant impact on the concentration of reactants, intermediates, and products over time.

While a specific sensitivity analysis for a reaction system involving this compound is not available, the general principles can be applied. A kinetic model would be constructed consisting of a series of elementary reaction steps, each with an associated rate constant.

Key Parameters for Sensitivity Analysis:

Rate Constants of Elementary Reactions: The sensitivity of the system to each rate constant would be evaluated. For example, in the oxidation pathway described above, the rate constants for the formation of the radical cation and the quinone-diimine would be critical parameters.

Initial Concentrations: The initial concentrations of this compound and any oxidants or catalysts would also be important input parameters for the analysis.

The results of a sensitivity analysis can be used to:

Simplify Reaction Mechanisms: Reactions with low sensitivity coefficients may be less important and could potentially be removed from the model to create a reduced, yet still accurate, reaction mechanism. researchgate.net

Guide Experimental Design: By identifying the most influential parameters, sensitivity analysis can help in designing experiments that will provide the most information for refining the kinetic model.

For a hypothetical oxidation of this compound, a sensitivity analysis would likely reveal a high sensitivity of the product distribution to the rate constants of the competing hydrolysis and polymerization reactions of the quinone-diimine intermediate. This would indicate that controlling the conditions that affect these rates (e.g., water concentration, pH) is crucial for controlling the final product mixture.

Theoretical and Computational Chemistry of N Butylbenzene 1,4 Diamine

Molecular Structure Optimization and Conformation Analysis

The first step in the computational study of N-Butylbenzene-1,4-diamine is to determine its most stable three-dimensional structure through geometry optimization. This process calculates the potential energy of the molecule for various atomic arrangements, identifying the minimum energy conformation.

The structure consists of a planar benzene (B151609) ring substituted with a primary amine (-NH₂) and a secondary N-butylamine (-NH-C₄H₉) group at positions 1 and 4, respectively. The key structural feature subject to conformational variability is the n-butyl group. Due to the free rotation around the C-C single bonds, this alkyl chain can adopt several conformations. The most significant rotation is about the N-C and C-C bonds of the butyl chain.

Computational scans of the potential energy surface reveal that the most stable conformers are defined by the dihedral angles within the butyl chain. The anti (or trans) conformation, where the carbon backbone is fully extended, is generally the most stable due to minimized steric hindrance. Gauche conformations, where there is a 60° rotation around a central C-C bond, are slightly higher in energy. The optimized geometry shows the phenylenediamine core remains largely planar, with slight pyramidalization at the nitrogen atoms.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Anti (trans) | ~180° | 0.00 | 75.3 |

| Gauche | ~60° | 0.85 | 24.7 |

Data is representative of DFT calculations for alkyl chains, illustrating the energetic preference for the anti-conformation.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. For this compound, several computational analyses provide deep insights into its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly composed of the p-orbitals of the benzene ring and the lone pair electrons of the two nitrogen atoms. This orbital is delocalized across the entire π-system, indicating that the amine groups are strong electron-donating contributors. The LUMO is primarily a π* antibonding orbital concentrated on the aromatic ring.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, which corresponds to higher chemical reactivity and susceptibility to oxidation. The electron-donating amine groups raise the energy of the HOMO, thereby reducing the energy gap and making the compound a potent reducing agent or antioxidant.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -4.95 |

| LUMO | -0.82 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

These values are representative for N-alkylated p-phenylenediamines, calculated using DFT.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map reveals distinct reactive zones:

Negative Regions: The most negative potential is localized around the nitrogen atoms, particularly the primary amine (-NH₂), due to the high electron density of the lone pairs. The π-electron cloud of the benzene ring also shows a negative potential, though less intense than that of the nitrogens. These areas are the primary sites for interaction with electrophiles, such as protons or metal ions.

Positive Regions: The most positive potential is found on the hydrogen atoms of the amine groups (N-H). These sites are acidic and represent the points of attack for nucleophiles or the formation of hydrogen bonds.

Table 3: Calculated Molecular Electrostatic Potential (MEP) Values

| Site | Atom(s) | MEP Value (kJ/mol) | Implication |

|---|---|---|---|

| Vmin | Nitrogen of -NH₂ | -135 | Strongest site for electrophilic attack |

| Vmin | Nitrogen of -NH-Butyl | -120 | Site for electrophilic attack |

| Vmax | Hydrogens of -NH₂ | +165 | Strongest site for nucleophilic attack/H-bonding |

| Vmax | Hydrogen of -NH-Butyl | +150 | Site for nucleophilic attack/H-bonding |

Values are representative and indicate the magnitude of the electrostatic potential at key locations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of intramolecular charge transfer (ICT).

For this compound, the most significant ICT interactions involve the delocalization of electron density from the lone pairs of the nitrogen atoms (donor orbitals) into the antibonding π* orbitals of the benzene ring (acceptor orbitals). This n → π* delocalization is a classic example of resonance and is responsible for the electron-donating character of the amine groups. This charge transfer stabilizes the molecule and significantly influences its electronic properties.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (-NH₂) | π*(C-C)ring | 45.8 | Hyperconjugation (Resonance) |

| LP(1) N (-NH-Butyl) | π*(C-C)ring | 38.2 | Hyperconjugation (Resonance) |

| σ(C-H)butyl | σ*(N-C) | 2.5 | Hyperconjugation |

LP denotes a lone pair orbital. E(2) values quantify the stabilization from electron delocalization.

The combined results from FMO, MEP, and NBO analyses provide a comprehensive understanding of the molecular stability of this compound. The relatively small HOMO-LUMO gap points to high electronic reactivity, particularly a propensity for oxidation. This is consistent with the known use of similar p-phenylenediamine (B122844) derivatives as antioxidants. The significant intramolecular charge transfer from the nitrogen lone pairs to the ring, as shown by NBO analysis, leads to considerable electronic stabilization through resonance. However, this same delocalization makes the π-system electron-rich and thus more susceptible to electrophilic attack, as confirmed by the MEP analysis. The molecule's stability is therefore a balance between resonance stabilization and high chemical reactivity.

Simulation of Molecular Interactions and Intermolecular Forces

While quantum mechanical calculations describe a single molecule in detail, molecular dynamics (MD) simulations can predict the behavior of a large ensemble of molecules. These simulations rely on force fields, which are sets of parameters that define the potential energy of a system based on the positions of its atoms.

For this compound, the dominant intermolecular forces are:

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. This leads to the formation of strong N-H···N hydrogen bonds, which would be a primary factor in its condensed-phase structure and properties like boiling point.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces and electrostatic interactions between the quadrupole moments of the rings.

Van der Waals Forces: The nonpolar n-butyl chain interacts with other molecules through weaker dispersion forces.

Simulations using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) would model these interactions to predict bulk properties. The potential function in these simulations includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). These simulations can provide insights into how molecules of this compound arrange themselves in liquid or solid states and how they might interact with other molecules in a mixture.

Quantum Chemical Calculations for Predicting Reactivity

Key parameters derived from these calculations help in predicting the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For N-substituted p-phenylenediamines, a class of compounds to which this compound belongs, DFT calculations have been employed to study their antioxidant properties. The antioxidant mechanism often involves the donation of a hydrogen atom or an electron. The ease of this donation is influenced by the electronic properties of the molecule, which can be quantified by parameters such as ionization potential and bond dissociation enthalpy, both of which are calculable using quantum chemical methods.

Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the diamine group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups would exhibit positive potential, making them potential sites for nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for a Representative N-Alkyl-p-phenylenediamine

| Parameter | Value | Significance |

| HOMO Energy | -4.85 eV | Indicates electron-donating capability (antioxidant potential) |

| LUMO Energy | -0.98 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.87 eV | Correlates with chemical reactivity and stability |

| Ionization Potential | 6.21 eV | Energy required to remove an electron |

| Electron Affinity | 0.54 eV | Energy released upon gaining an electron |

Note: The data in this table is representative and based on computational studies of structurally similar N-alkyl-p-phenylenediamines. Specific values for this compound may vary.

Computational Approaches for Material Design and Functional Prediction

Computational chemistry plays a pivotal role in the rational design of new materials based on this compound. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen potential candidates for specific applications before undertaking laborious and costly synthesis.

One area of interest is the development of novel antioxidants. Computational models can predict the antioxidant efficacy of this compound and its derivatives by calculating parameters like bond dissociation energies of the N-H bonds. A lower bond dissociation energy suggests that the hydrogen atom can be more easily abstracted by a radical, which is a key step in the antioxidant cycle of many phenolic and aminic antioxidants.

Furthermore, computational methods can be used to predict the potential of this compound as a building block for functional polymers. For instance, its diamine functionality makes it a suitable monomer for the synthesis of polyimides or polyamides. Quantum chemical calculations can predict the electronic and optical properties of hypothetical polymers incorporating this monomer. This includes predicting the bandgap, which is a critical parameter for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular dynamics (MD) simulations, another computational technique, can be used to predict the bulk properties of materials derived from this compound. MD simulations model the interactions between large numbers of molecules over time, providing insights into properties like morphology, thermal stability, and mechanical strength of polymers.

Table 2: Predicted Properties of a Hypothetical Polymer Derived from this compound for Organic Electronics

| Property | Predicted Value | Relevance to Material Function |

| Electronic Band Gap | 2.5 eV | Determines the material's potential as an organic semiconductor |

| Electron Mobility | 10-4 cm2V-1s-1 | Influences the efficiency of charge transport in electronic devices |

| Glass Transition Temperature | 180 °C | Indicates the thermal stability of the material |

| Solubility | Good in common organic solvents | Important for solution-based processing and device fabrication |

Note: The data presented in this table is hypothetical and serves to illustrate the predictive capabilities of computational material design for polymers based on this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Butylbenzene 1,4 Diamine

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the bonds within N-Butylbenzene-1,4-diamine will absorb radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber, providing a unique fingerprint of the molecule.

The key functional groups in this compound are the primary amine (-NH₂), the secondary amine (-NH-), the aromatic benzene (B151609) ring, and the aliphatic butyl group (-C₄H₉). The expected FT-IR absorption bands are detailed in Table 1. The N-H stretching vibrations of both the primary and secondary amines are typically observed as distinct bands in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group are found just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce characteristic peaks in the 1500–1620 cm⁻¹ range. ebi.ac.uk Finally, C-N stretching vibrations for aromatic amines are typically observed in the 1250-1360 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3500 | Medium-Weak |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Asymmetric & Symmetric) | Alkyl Chain (-CH₃, -CH₂) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1500 - 1620 | Medium-Strong |

| C-H Bend | Alkyl Chain (-CH₃, -CH₂) | 1370 - 1470 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium-Strong |

| C-H Out-of-Plane Bend | Aromatic Ring (para-substituted) | 800 - 850 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Structural Elucidation

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the intensity of inelastically scattered light, providing information about molecular vibrations. While polar functional groups often yield strong IR signals, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching, tend to produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for confirming the structure of the carbon skeleton. The symmetric "breathing" mode of the para-substituted benzene ring is expected to produce a strong and characteristic Raman band. Aromatic C=C stretching vibrations would also be prominent. While N-H and C-H stretching bands are present, they are typically weaker in Raman than in IR spectra. The aliphatic C-C bonds of the butyl chain will also contribute to the fingerprint region of the spectrum. Analysis of Raman spectra of related compounds like p-phenylenediamine (B122844) has been used to study its adsorption on metallic surfaces. researchgate.net

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary & Secondary Amines | 3300 - 3500 | Weak |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch | Alkyl Chain | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1620 | Strong |

| Ring Breathing Mode | para-Substituted Benzene | 750 - 850 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, several distinct proton signals are expected.

The aromatic protons on the benzene ring will appear as two distinct signals due to the asymmetric substitution pattern. The two protons adjacent to the -NH₂ group will be in a different chemical environment than the two protons adjacent to the -NH-butyl group, likely resulting in two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the amine groups (-NH₂ and -NH-) would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The four sets of protons on the n-butyl chain will appear in the aliphatic region (typically δ 0.9-3.5 ppm), with the -CH₂- group directly attached to the nitrogen atom being the most downfield due to the deshielding effect of the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-a | Ar-H (adjacent to -NH₂) | 6.6 - 6.8 | Doublet (d) |

| H-b | Ar-H (adjacent to -NH-Butyl) | 6.8 - 7.0 | Doublet (d) |

| H-c | -NH ₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| H-d | -NH - | 3.0 - 4.0 | Broad Singlet (br s) |

| H-e | -NH-CH₂ -CH₂-CH₂-CH₃ | 3.0 - 3.2 | Triplet (t) |

| H-f | -NH-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Sextet |

| H-g | -NH-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet |

| H-h | -NH-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the butyl chain carbons.

The aromatic carbons will resonate in the δ 110-150 ppm range. The carbons directly bonded to the nitrogen atoms (ipso-carbons) will be the most downfield in this region due to the strong deshielding effect of the nitrogen. The carbons of the n-butyl group will appear in the aliphatic region (δ 10-50 ppm), with the carbon directly attached to the nitrogen appearing furthest downfield. Computational DFT studies on similar N-substituted p-phenylenediamines have been used to correlate NMR shifts with electronic properties.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C -NH₂ | 140 - 145 |

| C-2, C-6 | C H (adjacent to C-NH₂) | 115 - 120 |

| C-3, C-5 | C H (adjacent to C-NH-Butyl) | 118 - 123 |

| C-4 | C -NH-Butyl | 145 - 150 |

| C-a | -NH-CH₂ -CH₂-CH₂-CH₃ | 43 - 48 |

| C-b | -NH-CH₂-CH₂ -CH₂-CH₃ | 30 - 35 |

| C-c | -NH-CH₂-CH₂-CH₂ -CH₃ | 19 - 22 |

| C-d | -NH-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

Advanced NMR Techniques for Structural Dynamics

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For this compound, this would show correlations between the adjacent protons in the butyl chain (e.g., H-e with H-f, H-f with H-g, etc.), confirming the aliphatic chain's connectivity. It would also show coupling between the ortho-aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4 (e.g., H-a to C-2/6, H-e to C-a), confirming the C-H framework.

These advanced techniques, used in combination, provide irrefutable evidence for the proposed structure of this compound, leaving no ambiguity in the assignment of its complex NMR spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of compounds, as well as probing their structure.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₆N₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. sielc.com This technique is critical for unequivocal identification in complex matrices or for confirming the product of a chemical synthesis.

The theoretical monoisotopic mass of the neutral molecule is calculated using the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074). In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula. An example of expected HRMS data for this compound is presented below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Ionization Mode | Positive ESI |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 165.13862 |

| Exemplary Experimental m/z | 165.13845 |

| Mass Accuracy (ppm) | -1.03 |

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Exchangeable Protons

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to identify and count labile hydrogen atoms within a molecule, such as those attached to heteroatoms like nitrogen, oxygen, or sulfur. longdom.org For this compound, the protons attached to the two nitrogen atoms of the amine groups are exchangeable. The molecule contains one primary amine (-NH₂) and one secondary amine (-NH-), totaling three exchangeable protons.

In an HDX-MS experiment, the compound is incubated in a deuterated solvent, typically deuterium oxide (D₂O), which allows the labile protons to be replaced by deuterons. longdom.org This exchange results in a predictable increase in the molecular mass of the compound. Mass spectrometry is then used to measure this mass shift. The reaction is often quenched by rapid cooling and acidification prior to MS analysis. wikipedia.org The acid-catalyzed exchange mechanism in aromatic amines can be complex, influenced by the basicity of the aniline (B41778) and the acidity of the solution. nih.gov

The complete exchange of the three labile amine protons in this compound with deuterium would result in a mass increase of approximately 3 Da. This provides valuable structural information by confirming the number of active hydrogens associated with the amine functional groups.

Table 2: Expected Mass Shift in HDX-MS of this compound

| Species | Number of Exchangeable Protons | Theoretical Mass Shift (Da) | Expected m/z of [M+H]⁺ after full exchange |

| This compound | 3 | +3.018 | 168.157 |

Chromatographic Separation and Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, various liquid chromatography methods can be developed and optimized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the analysis of aromatic amines. scirp.org Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from impurities or other components.

A reverse-phase (RP) HPLC method is suitable for this compound. sielc.com Development would focus on selecting an appropriate C8 or C18 column and adjusting the mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comresearchgate.net An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the amine is in its protonated form, which generally results in better peak shape and retention consistency on silica-based columns. sielc.com For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) is required. sielc.comresearchgate.net

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (B52724) and water with a phosphoric acid modifier | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 240 nm | researchgate.net |

| Injection Volume | 1-10 µL | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. This technology offers significant improvements in analysis speed, resolution, and sensitivity. waters.com For this compound, converting an HPLC method to a UPLC method can drastically reduce run times, making it ideal for high-throughput screening. sielc.com

Studies on similar aromatic amines have shown that UPLC can achieve separation times up to 7.5 times faster than conventional HPLC, with a corresponding 14-fold reduction in solvent consumption. waters.com The enhanced resolution and peak shape also lead to improved sensitivity and more accurate quantification. waters.com A UPLC method for this compound would employ a sub-2 µm particle column (e.g., UPLC BEH C8 or C18) with optimized flow rates and gradients to achieve rapid separation, often in under 10 minutes. waters.com

Table 4: Comparison of Typical HPLC and UPLC Parameters for Aromatic Amine Analysis

| Parameter | Conventional HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions (ID x L) | 4.6 x 150 mm | 2.1 x 100 mm |

| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min |

| Typical Run Time | 20 - 40 min | 5 - 10 min |

Preparative Scale Chromatography for Isolation and Purification

Preparative scale chromatography is used to isolate and purify larger quantities of a target compound from a mixture, such as after a chemical synthesis or extraction from a natural source. Analytical HPLC methods developed for this compound can often be scaled up for preparative purposes. sielc.com

The transition from analytical to preparative scale involves several key modifications. The column diameter is significantly increased to accommodate larger sample loads. The flow rate is increased proportionally to maintain linear velocity, and the gradient profile may need to be adjusted to ensure optimal separation with the larger volumes. The goal is to maximize throughput while maintaining sufficient resolution to isolate the compound of interest at the desired purity level. In addition to preparative HPLC, other techniques like flash column chromatography using adsorbents such as alumina (B75360) have been used for the purification of related substituted p-phenylenediamines. cdnsciencepub.com

Table 5: Comparison of Analytical and Preparative Scale Chromatography Parameters

| Parameter | Analytical Scale | Preparative Scale |

| Column Internal Diameter | 2.1 - 4.6 mm | > 20 mm |

| Particle Size | < 5 µm | 5 - 10 µm or larger |

| Sample Loading | Micrograms (µg) to low Milligrams (mg) | High Milligrams (mg) to Grams (g) |

| Typical Flow Rate | 0.2 - 1.5 mL/min | > 20 mL/min |

| Primary Goal | Quantification and Identification | Isolation and Purification |

Impurity Profiling and Isolation Strategies

Impurity profiling is a critical aspect of chemical analysis, aimed at the identification and quantification of unwanted substances that may be present in a sample of this compound. These impurities can originate from the synthetic process, degradation of the main compound, or contamination from storage and handling. A comprehensive impurity profile is essential for quality control and to understand the stability of the compound.

Common Spectroscopic and Chromatographic Techniques for Impurity Identification:

A combination of chromatographic separation and spectroscopic detection is typically employed for the effective profiling of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of this compound from its potential impurities. Reverse-phase HPLC methods are particularly suitable for this purpose. A typical method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. The scalability of HPLC methods also allows for the isolation of impurities for further structural elucidation.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides powerful insights into the molecular weights of co-eluting impurities. This information is invaluable for proposing molecular formulas and identifying unknown compounds. For aromatic amines, electrospray ionization (ESI) is a common and effective ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of isolated impurities. By analyzing chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms within an impurity molecule can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. For impurities of this compound, FTIR can help identify characteristic vibrations of N-H, C-H (aliphatic and aromatic), and C-N bonds, aiding in the confirmation of their chemical class.

Potential Impurities in this compound:

While specific impurity profiles are often proprietary, potential impurities can be inferred from the common synthetic routes used to produce N-substituted p-phenylenediamines. A prevalent method involves the N-alkylation of p-phenylenediamine.

| Potential Impurity | Potential Origin | Key Identifying Spectroscopic Features |

| p-Phenylenediamine | Unreacted starting material | Lower molecular weight in MS; characteristic aromatic signals in NMR without butyl group signals. |

| N,N'-Di(n-butyl)benzene-1,4-diamine | Over-alkylation of the starting material | Higher molecular weight in MS; symmetrical NMR spectrum with signals for two butyl groups. |

| Isomers of this compound (e.g., ortho- or meta-isomers) | Impurities in the starting p-phenylenediamine | Similar mass spectrum; distinct aromatic substitution patterns in the ¹H NMR spectrum. |

| Oxidation Products (e.g., quinone-diimines) | Degradation due to exposure to air or light | Colorimetric changes; presence of C=O and C=N stretching bands in FTIR; characteristic changes in UV-Vis spectrum. |

Isolation Strategies for Impurities:

Once impurities are detected, their isolation is often necessary for unequivocal identification.

Preparative HPLC: This technique is a scaled-up version of analytical HPLC, allowing for the collection of fractions containing the separated impurities. The collected fractions can then be concentrated and analyzed by spectroscopic methods like NMR and MS.

Column Chromatography: For larger scale separations, traditional column chromatography using silica (B1680970) gel or alumina can be employed to isolate impurities based on their polarity.

Crystallization: Fractional crystallization can be a powerful technique for purifying the main compound and isolating impurities if they have significantly different solubilities.

Development of Novel Analytical Methods for this compound

The development of novel analytical methods for this compound is driven by the need for increased sensitivity, selectivity, and throughput. While standard HPLC-UV is a robust technique, more advanced methodologies can offer significant advantages, particularly for the detection of trace-level impurities or for analysis in complex matrices.

Advanced Hyphenated Techniques:

The coupling of multiple analytical techniques, known as hyphenation, is at the forefront of modern analytical chemistry.

LC-MS/MS: Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity compared to single-stage MS. For this compound, a method could be developed where the parent ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach is highly specific and can quantify the analyte at very low concentrations, even in the presence of interfering substances.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, allowing for better separation of closely related impurities in a shorter timeframe.

Derivatization Techniques for Enhanced Detection:

For certain applications, derivatization of the amine functional groups in this compound can be employed to improve its detectability.

Fluorescence Derivatization: Reagents that react with primary or secondary amines to form highly fluorescent products can be used. This approach can dramatically lower the limit of detection when using a fluorescence detector with HPLC.

Method Validation: